molecular formula C5H13ClOSi B1590336 Chloro(dimethyl)[(propan-2-yl)oxy]silane CAS No. 1825-71-4

Chloro(dimethyl)[(propan-2-yl)oxy]silane

Cat. No.: B1590336
CAS No.: 1825-71-4
M. Wt: 152.69 g/mol
InChI Key: DHIJQKDTUKKCDS-UHFFFAOYSA-N
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Description

Chloro(dimethyl)[(propan-2-yl)oxy]silane is an organosilicon compound with the molecular formula C5H13ClOSi. It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound consists of a silicon atom bonded to a chlorine atom, two methyl groups, and an isopropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(dimethyl)[(propan-2-yl)oxy]silane can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with isopropanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the chlorine atom with the isopropoxy group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion, and the product is purified through distillation or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Chloro(dimethyl)[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

    Catalysts: Catalysts such as acids or bases can facilitate the hydrolysis and substitution reactions.

    Solvents: Reactions are often carried out in organic solvents like toluene or dichloromethane to enhance solubility and reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound results in the formation of dimethylsilanediol and hydrochloric acid.

Scientific Research Applications

Chloro(dimethyl)[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications.

    Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which Chloro(dimethyl)[(propan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with other molecules. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in various chemical reactions. The isopropoxy group enhances the compound’s solubility and reactivity, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Chloro(dimethyl)[(propan-2-yl)oxy]silane can be compared with other similar organosilicon compounds, such as:

    Dimethylchlorosilane: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.

    Trimethylchlorosilane: Contains three methyl groups instead of two, affecting its reactivity and solubility.

    Methoxy(dimethyl)chlorosilane: Contains a methoxy group instead of an isopropoxy group, leading to differences in reactivity and applications.

The uniqueness of this compound lies in its combination of a chlorine atom, two methyl groups, and an isopropoxy group, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

chloro-dimethyl-propan-2-yloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClOSi/c1-5(2)7-8(3,4)6/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIJQKDTUKKCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515888
Record name Chloro(dimethyl)[(propan-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825-71-4
Record name Chloro(dimethyl)[(propan-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloro(dimethyl)[(propan-2-yl)oxy]silane
Reactant of Route 2
Chloro(dimethyl)[(propan-2-yl)oxy]silane
Reactant of Route 3
Chloro(dimethyl)[(propan-2-yl)oxy]silane
Reactant of Route 4
Chloro(dimethyl)[(propan-2-yl)oxy]silane
Reactant of Route 5
Chloro(dimethyl)[(propan-2-yl)oxy]silane
Reactant of Route 6
Chloro(dimethyl)[(propan-2-yl)oxy]silane

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